N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a naphthalene moiety, and a pyrazole core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where a furan derivative reacts with a suitable leaving group on the pyrazole core.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide through an amidation reaction using an amine derivative.
Industrial Production Methods
Industrial production of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan, naphthalene, or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N’-naphthalen-1-yloxamide
- 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene
- 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan
Uniqueness
N-(furan-2-ylmethyl)-5-(naphthalen-1-yl)-2H-pyrazole-3-carboxamide stands out due to its unique combination of a furan ring, naphthalene moiety, and pyrazole core, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15N3O2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H15N3O2/c23-19(20-12-14-7-4-10-24-14)18-11-17(21-22-18)16-9-3-6-13-5-1-2-8-15(13)16/h1-11H,12H2,(H,20,23)(H,21,22) |
InChI Key |
XKNIAOXAEFPWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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